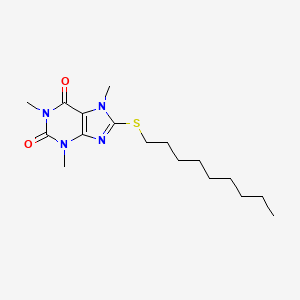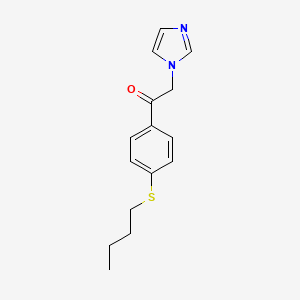
Acetophenone, 4'-(butylthio)-2-(1-imidazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)-: is a synthetic organic compound that belongs to the class of imidazole derivatives It is characterized by the presence of an acetophenone moiety substituted with a butylthio group and an imidazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- typically involves the following steps:
Starting Materials: The synthesis begins with acetophenone, which is then subjected to a series of reactions to introduce the butylthio and imidazolyl groups.
Reaction Conditions: The introduction of the butylthio group can be achieved through a nucleophilic substitution reaction using butylthiol and a suitable base. The imidazolyl group is introduced via a condensation reaction with imidazole under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also incorporates advanced purification methods to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group of acetophenone to an alcohol.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress, inflammation, and microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
4’-(1-Imidazolyl)acetophenone: Similar structure but lacks the butylthio group.
4-(1-Imidazolyl)phenol: Contains a phenol group instead of an acetophenone moiety.
4-(1-Imidazolyl)benzaldehyde: Contains an aldehyde group instead of an acetophenone moiety.
Uniqueness
Acetophenone, 4’-(butylthio)-2-(1-imidazolyl)- is unique due to the presence of both the butylthio and imidazolyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
73932-15-7 |
|---|---|
Fórmula molecular |
C15H18N2OS |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-(4-butylsulfanylphenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C15H18N2OS/c1-2-3-10-19-14-6-4-13(5-7-14)15(18)11-17-9-8-16-12-17/h4-9,12H,2-3,10-11H2,1H3 |
Clave InChI |
GSPCMLVRSLMQTH-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=CC=C(C=C1)C(=O)CN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


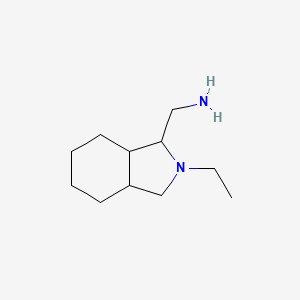
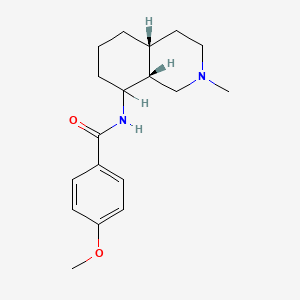
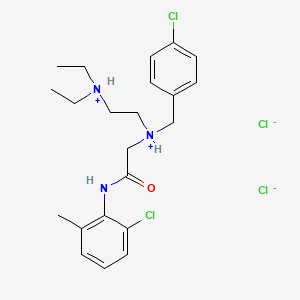
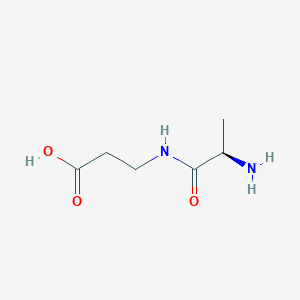
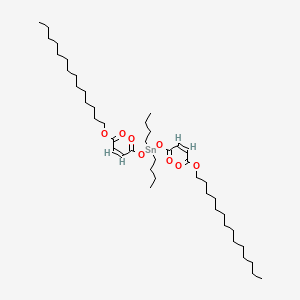
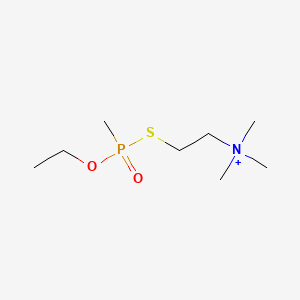
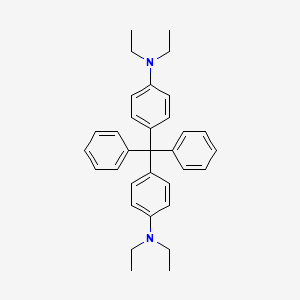
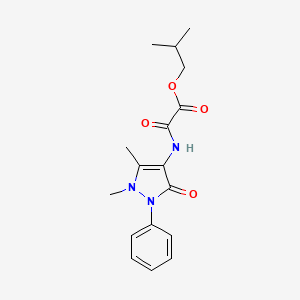
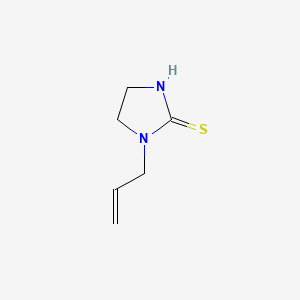
![diethyl-[2-(9-ethylfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13761164.png)
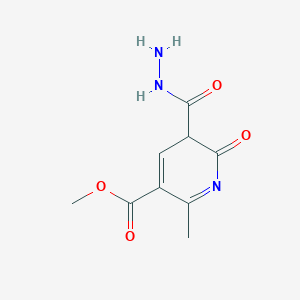

![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
